molecular formula C14H17N3O3 B7843818 4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid

4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid

Cat. No.: B7843818
M. Wt: 275.30 g/mol
InChI Key: DKFKASAJIOAUIC-UHFFFAOYSA-N
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Description

4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using readily available starting materials. The process is optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid is unique due to its specific substitution pattern and the presence of the formamido and butanoic acid groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-[(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-5-4-8-17-12(10(2)16-13(9)17)14(20)15-7-3-6-11(18)19/h4-5,8H,3,6-7H2,1-2H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFKASAJIOAUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)NCCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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